molecular formula C8H7Br2I B1447073 1,3-Bis(bromomethyl)-5-iodobenzene CAS No. 107164-93-2

1,3-Bis(bromomethyl)-5-iodobenzene

Cat. No.: B1447073
CAS No.: 107164-93-2
M. Wt: 389.85 g/mol
InChI Key: GMAQAYJAXIDDAH-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-5-iodobenzene (CAS 107164-93-2) is a versatile aromatic building block with the molecular formula C₈H₇Br₂I and a molecular weight of 389.86 g/mol . This compound is characterized by its triple functionalization, featuring two bromomethyl groups and one iodine atom on the benzene ring, which provides multiple sites for selective cross-coupling reactions and nucleophilic substitutions. Its primary research value lies in its application as a key precursor in organic synthesis, particularly in the construction of complex molecular architectures such as dendrimers, macrocycles, and pharmaceutical intermediates. The presence of both bromine and iodine as halogen substituents makes it an invaluable substrate in metal-catalyzed reactions, including Suzuki, Sonogashira, and Kumada couplings, enabling the rapid development of functionalized materials and ligands. Proper handling is required as it is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . The reagent must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-bis(bromomethyl)-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2I/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAQAYJAXIDDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Brominating agent: N-Bromosuccinimide (NBS) is the reagent of choice for bromomethylation due to its ability to selectively brominate benzylic positions.
  • Radical initiator: Benzoyl peroxide or similar radical initiators are used to promote the radical bromination mechanism.
  • Solvent: Typically, inert solvents such as carbon tetrachloride (CCl4), dichloromethane (CH2Cl2), or chloroform (CHCl3) are employed.
  • Temperature: Reactions are usually conducted under reflux conditions or at controlled temperatures to optimize yield and selectivity.

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

  • Initiation: Decomposition of benzoyl peroxide generates radicals.
  • Propagation: Radical abstraction of benzylic hydrogen atoms from the methyl groups forms benzylic radicals.
  • Reaction with NBS: The benzylic radicals react with NBS to form bromomethyl groups and succinimide as a byproduct.
  • Termination: Radicals recombine or are quenched.

Workup and Purification

  • After completion, the reaction mixture is typically quenched with aqueous ammonium chloride solution.
  • The organic layer is separated, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using suitable eluents such as cyclohexane/ethyl acetate mixtures to obtain pure this compound.

Representative Preparation Procedure

Step Description Conditions/Details
1 Dissolve 1,3-dimethyl-5-iodobenzene in dry dichloromethane Dry conditions to avoid side reactions
2 Add N-bromosuccinimide (2 equivalents) and catalytic benzoyl peroxide Radical initiator to promote bromination
3 Stir under reflux or at 40-60°C for several hours Reaction time varies, typically 4-8 h
4 Quench with saturated aqueous NH4Cl solution Stops reaction and removes succinimide
5 Extract organic layer, dry over Na2SO4 Removes moisture
6 Concentrate under reduced pressure Removes solvent
7 Purify by column chromatography (cyclohexane/EtOAc 12:1) Isolates pure product

This procedure typically yields the product with high purity (around 95%) and good yield (70-90%) depending on reaction scale and conditions.

Alternative and Scale-Up Considerations

  • Industrial scale: The same bromination strategy is applied but with process optimization such as continuous flow reactors for better heat and mass transfer, automated reagent addition, and improved safety controls.
  • Solvent choice: Industrial processes may employ greener solvents or solvent recycling to minimize environmental impact.
  • Reaction monitoring: Techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and optimize time.

Related Synthetic Transformations

The bromomethyl groups in this compound are versatile electrophilic sites that can undergo nucleophilic substitution, oxidation, or coupling reactions. The iodine substituent enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, expanding the compound’s synthetic utility.

Summary Table of Preparation Methods

Aspect Details
Starting material 1,3-dimethyl-5-iodobenzene
Brominating agent N-Bromosuccinimide (NBS)
Radical initiator Benzoyl peroxide or similar
Solvent Dichloromethane, CCl4, or chloroform
Temperature Reflux or 40-60°C
Reaction time 4-8 hours
Workup Quench with saturated NH4Cl, extract with organic solvent, dry over Na2SO4
Purification Column chromatography (cyclohexane/ethyl acetate)
Typical yield 70-90%
Purity ~95%

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(bromomethyl)-5-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups like azides, thiols, or ethers.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: Biaryl compounds or extended aromatic systems.

Scientific Research Applications

1,3-Bis(bromomethyl)-5-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(bromomethyl)-5-iodobenzene in chemical reactions involves the activation of the bromomethyl groups and the iodine atom. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic attack, while the iodine atom can participate in halogen bonding and coupling reactions. These interactions enable the compound to form new chemical bonds and structures .

Comparison with Similar Compounds

1,3-Bis(bromomethyl)benzene (C₈H₈Br₂)

  • Reactivity : Primarily undergoes nucleophilic substitution (e.g., with amines or thiols) but lacks iodine for cross-coupling.
  • Applications : Widely used in polymer chemistry and as a linker in small-molecule synthesis .
  • Hazards: Limited hazard data reported.

5-Iodo-m-xylene (C₈H₉I)

  • Substituents : Methyl groups at 1- and 3-positions, iodine at 5-position.
  • Role : Direct precursor to 1,3-Bis(bromomethyl)-5-iodobenzene via radical bromination .
  • Reactivity : Inert compared to brominated derivatives; primarily undergoes electrophilic substitution.

1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene (C₁₂H₁₆BrIO)

  • Substituents : Bromo, tert-butyl, ethoxy, and iodo groups.
  • Synthesis : Requires multi-step routes involving etherification and halogenation .
  • Reactivity : Steric hindrance from tert-butyl and ethoxy groups limits nucleophilic substitution.
  • Applications : Niche uses in specialty organic synthesis .

Comparative Analysis

Reactivity Differences

  • Iodine Influence: The iodine atom in this compound enables cross-coupling reactions (e.g., forming carbon-carbon bonds), unlike its non-iodinated analogue .
  • Steric Effects : Bulky substituents in 1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene reduce reactivity toward nucleophiles compared to the less hindered this compound .

Hazard Profiles

  • Only this compound has documented respiratory toxicity, necessitating stricter safety protocols compared to analogues .

Biological Activity

Overview

1,3-Bis(bromomethyl)-5-iodobenzene (CAS No. 107164-93-2) is an organic compound characterized by a benzene ring substituted with two bromomethyl groups and one iodine atom. This unique structure imparts significant reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The compound has been explored for its biological activities, particularly in the context of drug development and material science.

  • Molecular Formula : C8_8H7_7Br2_2I
  • Molecular Weight : 389.86 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to the electrophilic nature of its bromomethyl and iodine substituents. These groups can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromomethyl groups can be replaced by nucleophiles such as amines and thiols, leading to the formation of new compounds with potential biological activity.
  • Oxidation Reactions : The compound can be oxidized to yield various derivatives that may exhibit different pharmacological properties.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are crucial for synthesizing complex organic molecules.

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its ability to form diverse derivatives makes it a useful building block in drug discovery.

Case Studies

  • Anticancer Activity : A study explored the use of derivatives synthesized from this compound in the development of anticancer agents. The synthesized compounds showed promising results in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Properties : Research indicated that certain derivatives could inhibit cyclooxygenase enzymes, thus reducing inflammation markers in biological assays.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
1,3-Bis(bromomethyl)benzeneLacks iodine; less versatileLimited biological activity
1,3-Bis(iodomethyl)benzeneContains two iodomethyl groups; increased steric hindranceHigher reactivity but limited applications
This compoundUnique combination of bromomethyl and iodine; versatilePotential anticancer and anti-inflammatory

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting from 1,3-dimethyl-5-iodobenzene.
  • Bromination using N-bromosuccinimide (NBS) under radical conditions.

This multi-step process allows for careful control over the introduction of functional groups, resulting in high yields and purity.

Q & A

Q. What are the established synthetic routes for preparing 1,3-Bis(bromomethyl)-5-iodobenzene, and what key reaction parameters influence yield?

The compound is synthesized via radical bromination of 5-iodo-m-xylene using N-bromosuccinimide (NBS, 2.2 equivalents) under light irradiation in acetonitrile. Reaction progress is monitored by TLC (hexane eluent). Key parameters include stoichiometric control of NBS, solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), and light intensity for radical initiation. Post-reaction purification involves succinimide removal via carbon tetrachloride extraction and recrystallization from ethanol, yielding 42% pure product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

  • 1H NMR (CDCl₃): Peaks at δ 4.38 ppm (s, 4H, CH₂Br) and aromatic protons at δ 7.38 (s, 1H) and 7.67 ppm (s, 2H) confirm substitution patterns .
  • 13C NMR : Signals at δ 31.3 (CH₂Br), 94.3 (C-I), and 129.0–140.2 ppm (aromatic carbons) validate connectivity .
  • Elemental analysis : Matches calculated values (C: 24.65%, H: 1.81%) .

Q. What are the common impurities encountered during synthesis, and how are they identified and removed?

Impurities include unreacted 5-iodo-m-xylene and mono-brominated intermediates. TLC monitoring (hexane) identifies incomplete reactions. Post-synthesis, succinimide byproducts are removed via CCl₄ extraction, while cold ethanol washes eliminate residual solvents .

Advanced Research Questions

Q. How can this compound serve as a precursor in dendrimer synthesis, and what factors affect nucleophilic substitution efficiency with heterocyclic amines?

The compound reacts with azoles (e.g., imidazole, triazole) under basic conditions (K₂CO₃/KOH) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key factors:

  • Reaction duration : Extended heating (30 h at 80°C) improves substitution but risks decomposition.
  • Solvent polarity : Toluene minimizes side reactions compared to polar solvents.
  • Purification : Column chromatography (SiO₂, ethyl acetate/methanol) isolates dendrimers with yields ≤48% .

Q. How do solvent polarity and temperature variations impact the 1H NMR spectral resolution of this compound, and how can these effects be mitigated?

  • Solvent effects : CD₃CN ( ) vs. CDCl₃ ( ) may shift aromatic proton peaks due to differing polarities. For consistency, use CDCl₃ as a standard solvent .
  • Temperature : Elevated temperatures can broaden peaks; spectra should be recorded at 23°C for reproducibility .

Q. What strategies can improve the low yields (e.g., 42%) observed in radical bromination synthesis?

  • Light source optimization : High-intensity UV lamps enhance NBS activation.
  • Stoichiometry : Increasing NBS to 2.5 equivalents may drive complete bromination.
  • Alternative bromination agents : Testing dibromine (Br₂) or HBr/H₂O₂ under controlled conditions could improve efficiency .

Q. In cross-coupling reactions, how does the reactivity of bromine vs. iodine substituents influence regioselectivity?

Bromine typically exhibits higher reactivity in Suzuki-Miyaura couplings, but iodine’s larger size can sterically hinder reactions. Selective activation of bromomethyl groups can be achieved using Pd(0) catalysts at 60–80°C, leaving the iodine substituent intact for subsequent functionalization .

Q. How does the electronic environment of the aromatic ring influence electrophilic substitution reactivity?

The electron-withdrawing iodine and bromomethyl groups deactivate the ring, directing electrophiles to the para position relative to iodine. Computational modeling (e.g., DFT) can predict regioselectivity in reactions like nitration or sulfonation .

Q. What challenges arise in dendrimer topology when introducing sterically bulky substituents via this compound?

Bulky azoles (e.g., 1,2,4-triazole) reduce substitution efficiency due to steric hindrance, leading to defective dendrimer branches. Optimizing reaction time (6–12 h) and using smaller nucleophiles (e.g., imidazole) improves structural uniformity .

Q. How can discrepancies in elemental analysis data (e.g., C/H ratios) be resolved during purity validation?

Discrepancies often arise from residual solvents or incomplete drying. Combustion analysis should be paired with TGA (thermogravimetric analysis) to confirm solvent-free samples. Recrystallization from ethanol/hexane mixtures enhances purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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